1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide
Description
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a unique substitution pattern. Structurally, it features:
- A 2-methylpropanoyl (isobutyryl) group at position 1 of the piperidine ring.
- A piperidyl substituent (a secondary piperidine moiety) at position 4.
Properties
Molecular Formula |
C15H27N3O2 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
1-(2-methylpropanoyl)-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C15H27N3O2/c1-12(2)13(19)17-10-6-15(7-11-17,14(16)20)18-8-4-3-5-9-18/h12H,3-11H2,1-2H3,(H2,16,20) |
InChI Key |
IXLCEKMVOKGSML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)(C(=O)N)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-methylpropanoyl chloride, which is then reacted with piperidine to form the desired compound. The reaction conditions often involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methylpropanoyl)-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with six structurally analogous piperidine derivatives, highlighting substituent variations, synthesis methods, and pharmacological implications.
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
- Substituents : 2-Methoxyphenyl and piperazine rings.
- Key Differences : Replaces the target’s isobutyryl group with a methoxyphenyl moiety and incorporates a piperazine ring.
- Synthesis : Prepared via reductive amination (NaBH₃CN) and microwave-assisted cyclization .
- Activity : Piperazine derivatives often exhibit dopaminergic or serotonergic activity, suggesting divergent pharmacological targets compared to the target compound .
N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide
- Substituents : Benzyl, methoxycarbonyl, and phenylpropanamide.
- Key Differences : Methoxycarbonyl and phenylpropanamide groups introduce polarity, reducing lipophilicity versus the target’s isobutyryl.
- Synthesis : Utilizes benzyl protection and carbamate formation, indicating a multi-step route with orthogonal protecting groups .
1-[(4-Methylphenyl)sulfonyl]-N-(2-Phenylethyl)-4-Piperidinecarboxamide
- Substituents : 4-Methylphenylsulfonyl (tosyl) and phenethylamide.
- Key Differences : Sulfonyl group enhances metabolic stability but reduces CNS penetration due to increased polarity .
1-[4-(Aminomethyl)phenyl]piperidine-4-Carboxamide
- Substituents: 4-Aminomethylphenyl.
- Activity : Possible applications in neurodegenerative disease research due to amine-mediated receptor binding.
N-Phenyl-N-[1-(2-Phenylethyl)piperidin-4-yl]cyclopropanecarboxamide (Cyclopropylfentanyl)
- Substituents : Cyclopropanecarboxamide, phenethyl, and phenyl.
- Key Differences : Cyclopropane ring and phenethyl group confer high μ-opioid receptor affinity, with overdose risks due to potency .
- Implications : Highlights the target compound’s structural divergence from high-risk opioids.
1-[2-(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-4-Piperidin-1-ylpiperidine-4-Carboxamide
- Substituents : Benzoxazolylsulfanyl acetyl.
Data Tables Summarizing Comparative Metrics
*Calculated based on IUPAC nomenclature.
Pharmacological and Biochemical Implications
- Opioid Receptor Interactions : Cyclopropylfentanyl’s potency () underscores the risks of unmodified carboxamide piperidines, while the target’s isobutyryl group may reduce receptor affinity .
- Solubility and Bioavailability: Sulfonyl () and aminomethyl () groups enhance solubility, whereas the target’s isobutyryl may favor blood-brain barrier penetration .
- Kinase Inhibition Potential: ’s benzoxazole moiety suggests heterocyclic piperidines could target kinases, a pathway unexplored for the target compound .
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